

An In-depth Technical Guide to Stafia-1-dipivaloyloxymethyl ester

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Compound of Interest

Compound Name: Stafia-1-dipivaloyloxymethyl ester

Cat. No.: B8146339

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This technical guide provides a comprehensive overview of **Stafia-1-dipivaloyloxymethyl ester**, a prodrug of the selective STAT5a inhibitor, Stafia-1. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

Stafia-1 is the first reported small molecule to exhibit selective inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a) over the highly homologous STAT5b.[1] [2] **Stafia-1-dipivaloyloxymethyl ester** is a cell-permeable prodrug of Stafia-1, designed to facilitate its entry into cells where it is subsequently converted to the active inhibitor.

The chemical structure of the parent compound, Stafia-1, is [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate.[3] In the dipivaloyloxymethyl ester form, the two hydroxyl groups of the phosphate moiety are esterified with pivaloyloxymethyl (POM) groups. This modification neutralizes the negative charges of the phosphate group at physiological pH, thereby enhancing its ability to cross cellular membranes.

Chemical Details of Stafia-1:

Molecular Formula: C24H27O10P[3]

Molecular Weight: 506.44 g/mol [3]



CAS Number: 2582757-90-0[3]

• IUPAC Name: [3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate[3]

Chemical Details of Stafia-1-dipivaloyloxymethyl ester:

CAS Number: 2582755-72-2[2]

Quantitative Data: Inhibitory Activity of Stafia-1

The inhibitory potency and selectivity of the active compound, Stafia-1, have been characterized against various STAT proteins. The following table summarizes the key quantitative data.

Target	Assay Type	Value	Reference
STAT5a	IC50	22.2 μΜ	[1]
STAT5a	Ki	10.9 μΜ	[1]
STAT5b	Ki	> 200 μM	[4]
STAT3	Ki	> 200 μM	[4]

IC₅₀: Half-maximal inhibitory concentration. K_i: Inhibitory constant.

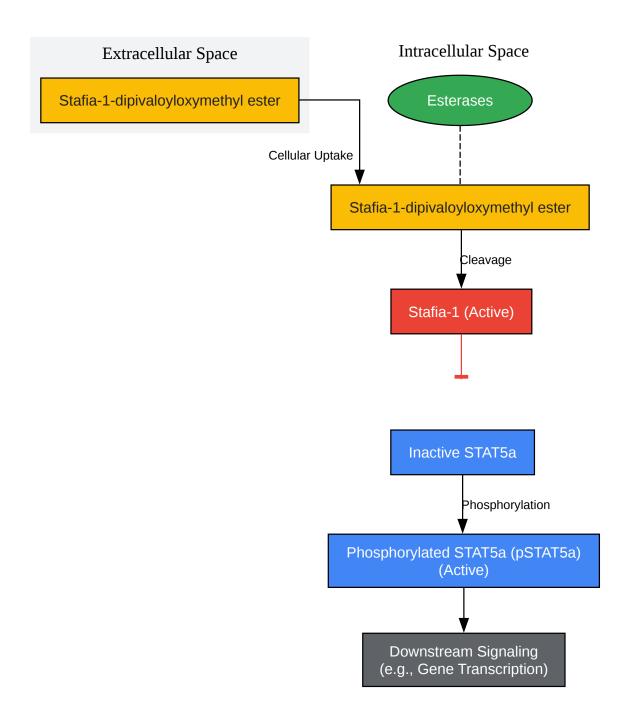
Mechanism of Action and Signaling Pathway

Stafia-1 exerts its inhibitory effect by binding to the interface between the SH2 domain and the linker domain of STAT5a.[5] This binding event prevents the proper folding and activation of STAT5a, which is typically triggered by phosphorylation of a specific tyrosine residue. By inhibiting this phosphorylation, Stafia-1 blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT5a, thereby inhibiting its function as a transcription factor.

The prodrug, **Stafia-1-dipivaloyloxymethyl ester**, is designed to be inactive until it enters the target cell. Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl groups, releasing the active Stafia-1 molecule.



Below is a diagram illustrating the proposed signaling pathway and the mechanism of inhibition.



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Caption: Mechanism of action of Stafia-1-dipivaloyloxymethyl ester.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Stafia-1 and its prodrug.

This assay quantifies the ability of Stafia-1 to disrupt the interaction between the STAT5a SH2 domain and a phosphotyrosine-containing peptide.

Materials:

- Recombinant human STAT5a SH2 domain
- Fluorescently labeled phosphopeptide ligand (e.g., 5-carboxyfluorescein-GpYLPQTV)
- Assay buffer: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
- Stafia-1 dissolved in DMSO
- 384-well black microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of Stafia-1 in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- In each well of the microplate, add the STAT5a SH2 domain to a final concentration of approximately its Kd for the fluorescent peptide.
- Add the Stafia-1 dilutions or vehicle control (DMSO) to the wells.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Add the fluorescently labeled phosphopeptide to each well at a concentration close to its Kd.
- Incubate for 30 minutes at room temperature, protected from light.



- Measure the fluorescence polarization of each well using the plate reader.
- Calculate the percent inhibition for each concentration of Stafia-1 relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

This experiment assesses the ability of the prodrug, **Stafia-1-dipivaloyloxymethyl ester**, to inhibit STAT5a phosphorylation in a cellular context.[2][6]

Materials:

- Human leukemia cell line (e.g., K562) transfected to express STAT5a-GFP[6]
- Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
- Stafia-1-dipivaloyloxymethyl ester dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT5a (Tyr694) and anti-STAT5a
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

Procedure:

- Seed the STAT5a-GFP transfected K562 cells in a 6-well plate and grow to 70-80% confluency.
- Treat the cells with varying concentrations of Stafia-1-dipivaloyloxymethyl ester (e.g., 0-200 μM) for a specified time (e.g., 4-24 hours).[2] Include a vehicle control (DMSO).
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

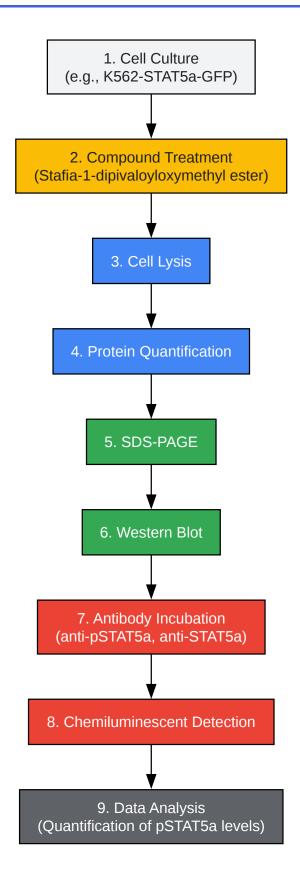


- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT5a to confirm equal protein loading.
- Quantify the band intensities to determine the relative levels of phosphorylated STAT5a.

Experimental Workflow Diagram

The following diagram illustrates the workflow for evaluating the cellular activity of **Stafia-1-dipivaloyloxymethyl ester**.





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Caption: Workflow for cellular pSTAT5a inhibition assay.



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References

- 1. Stafiba: A STAT5-Selective Small-Molecule Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
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